rac-ML309
Übersicht
Beschreibung
ML309 is a potent inhibitor of R132H mutant IDH1 capable of reducing 2-hydroxyglutarate production in U87 MG glioblastoma cells. ML309 is capable of potent and selective inhibition of mutant IDH1 and effectively lowers cell-based production of 2-HG in a U87MG mutant glioblastoma cell line.
Wissenschaftliche Forschungsanwendungen
Gene Therapy and Regulatory Oversight
Research involving rac-ML309 intersects significantly with gene therapy, a technique involving the insertion of new genetic material into a human subject. This area of research, especially involving recombinant DNA technology, has sparked discussion over safety, ethical, and societal concerns. The Recombinant DNA Advisory Committee (RAC) established by the National Institutes of Health (NIH) plays a crucial role in providing oversight and public discussion for gene transfer research protocols (Lenzi, Altevogt, & Gostin, 2014). Another aspect of rac-ML309 research is its implication in the field of molecular biology, particularly in the study of DNA repair mechanisms. For example, research on yeast DNA polymerase, Poleta, which is involved in postreplicational repair of UV-damaged DNA, provides insights into the broader context of DNA repair and manipulation, a field relevant to rac-ML309 research (Johnson, Prakash, & Prakash, 1999).
Cancer Research and Rac GTPase Signaling
A significant area of research involving rac-ML309 is its role in the context of hematopoietic malignancies, specifically in acute myeloid leukemia (AML). Studies have shown that the Rac family of small Rho GTPases, which rac-ML309 targets, critically regulate cellular functions in the initiation and maintenance of hematopoietic malignancies. Inhibition of Rac signaling and downstream prosurvival Bcl-2 proteins, as investigated in the context of MLL-AF9 leukemia, presents a potential therapeutic approach in cancer treatment (Mizukawa et al., 2011).
Molecular Inhibition Mechanisms
A detailed understanding of the binding mechanisms of small molecule inhibitors like rac-ML309 is crucial in the field of cancer research. A study on mutant Isocitrate Dehydrogenase IDH1, implicated in glioblastoma and AML, revealed insights into the binding mechanism of ML309, a similar molecule to rac-ML309. This study provides essential information on how such inhibitors interact with their targets, thereby influencing the development of targeted therapies for cancer treatment (Davis et al., 2014).
Eigenschaften
CAS-Nummer |
1355446-05-7 |
---|---|
Produktname |
rac-ML309 |
Molekularformel |
C29H29FN4O2 |
Molekulargewicht |
484.56456 |
IUPAC-Name |
2-(2-(1H-benzo[d]imidazol-1-yl)-N-(3-fluorophenyl)acetamido)-N-cyclopentyl-2-(o-tolyl)acetamide |
InChI |
InChI=1S/C29H29FN4O2/c1-20-9-2-5-14-24(20)28(29(36)32-22-11-3-4-12-22)34(23-13-8-10-21(30)17-23)27(35)18-33-19-31-25-15-6-7-16-26(25)33/h2,5-10,13-17,19,22,28H,3-4,11-12,18H2,1H3,(H,32,36) |
InChI-Schlüssel |
GZLNOSRHZLTDMT-UHFFFAOYSA-N |
SMILES |
FC1=CC(N(C(CN2C=NC3=C2C=CC=C3)=O)C(C4=CC=CC=C4C)C(NC5CCCC5)=O)=CC=C1 |
Aussehen |
white solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ML309; ML-309; ML 309. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.